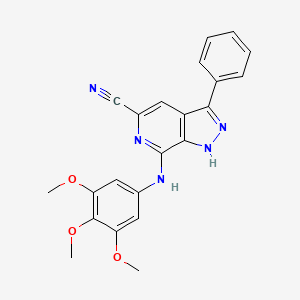

A1/A3 AR antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H19N5O3 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

3-phenyl-7-(3,4,5-trimethoxyanilino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile |

InChI |

InChI=1S/C22H19N5O3/c1-28-17-10-14(11-18(29-2)21(17)30-3)24-22-20-16(9-15(12-23)25-22)19(26-27-20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,24,25)(H,26,27) |

InChI Key |

QGDXZJBGCQOZLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC(=CC3=C2NN=C3C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Dual A1/A3 Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for dual A1/A3 adenosine receptor (AR) antagonists. It details the underlying signaling pathways, presents quantitative data for representative compounds, and outlines the key experimental protocols used for their characterization.

Introduction

Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The A1 and A3 adenosine receptors (A1R and A3R) are of significant interest as therapeutic targets in cardiovascular diseases, inflammation, and oncology.[2][3] Both A1R and A3R primarily couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase.[3][4] Dual antagonists that simultaneously block both A1 and A3 receptors offer a unique therapeutic strategy, potentially providing synergistic effects or a broader spectrum of action compared to single-receptor antagonists. Understanding their precise mechanism of action is critical for the development and optimization of these compounds.

Signaling Pathways of A1 and A3 Adenosine Receptors

The action of a dual A1/A3 antagonist is to block the downstream signaling cascades initiated by the binding of endogenous adenosine to these two receptors. Both receptors share a primary signaling pathway through Gi proteins, but also engage other effectors.

A1 Adenosine Receptor (A1R) Signaling

The A1R is coupled to inhibitory G proteins (Gi/o).[5] Upon activation by adenosine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Additionally, the Gβγ subunits released upon Gi/o activation can directly modulate other effectors, including activating certain potassium channels (leading to hyperpolarization) and inhibiting specific calcium channels, which collectively results in a decrease in neuronal excitability and neurotransmitter release.[6]

Figure 1: A1 Adenosine Receptor (A1R) Signaling Pathway.

A3 Adenosine Receptor (A3R) Signaling

Similar to A1R, the A3R couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][7] In addition to Gi, A3R can also couple to Gq proteins.[7] Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), influencing a variety of cellular processes including inflammation and cell survival.[7]

Figure 2: A3 Adenosine Receptor (A3R) Signaling Pathways.

Core Mechanism of Dual A1/A3 Antagonism

Dual A1/A3 antagonists are typically competitive antagonists.[8][9] They bind reversibly to the same orthosteric site on the A1 and A3 receptors as the endogenous agonist, adenosine.[10] However, unlike an agonist, the antagonist does not induce the necessary conformational change in the receptor to activate the associated G proteins.[8] By occupying the binding site, the antagonist physically blocks adenosine from binding and initiating the downstream signaling events described above.[8][10] The result is a functional inhibition of both A1R- and A3R-mediated pathways.

Figure 3: Competitive Antagonism at A1/A3 Receptors.

Quantitative Analysis of Dual A1/A3 AR Antagonists

The primary quantitative measure for an antagonist is its binding affinity, commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). These values indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki or Kd value signifies higher affinity.

| Compound ID | Target Receptor | pKi | pKd | Reference |

| A1/A3 AR antagonist 3 (A17) | Human A1R | 8.36 | 8.25 | [11] |

| Human A3R | 8.01 | 7.87 | [11] | |

| Compound 10b | Human A1R | 7.95 ± 0.09 | - | [3] |

| Human A3R | 7.89 ± 0.11 | - | [3] |

Note: pKi and pKd are the negative base-10 logarithms of the Ki and Kd values, respectively. Higher values indicate greater binding affinity.

Key Experimental Protocols for Characterization

The characterization of dual A1/A3 AR antagonists involves a suite of in vitro assays to determine their binding affinity and functional potency.

Radioligand Competition Binding Assay (Affinity Determination)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled antagonist.[12] It measures the ability of the test compound to compete with a radiolabeled ligand (a known high-affinity agonist or antagonist) for binding to the receptor.

Figure 4: Workflow for Radioligand Competition Binding Assay.

Detailed Methodology:

-

Receptor Preparation: Cell membranes are prepared from cell lines stably expressing the human A1R or A3R.[13] Protein concentration is quantified (e.g., via Bradford assay).

-

Incubation: In a multi-well plate, a constant amount of membrane protein is incubated with a fixed concentration of a suitable radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled antagonist.[12]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium.[14]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and bound radioligand) while allowing the unbound radioligand to pass through.[13]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

cAMP Functional Assay (Gi-mediated Antagonism)

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, confirming its action on the Gi-coupled pathway.[16] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[17][18]

Figure 5: Workflow for HTRF cAMP Functional Assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured and seeded into 384-well plates.

-

Antagonist Pre-incubation: Cells are pre-treated with a dilution series of the test antagonist.

-

Agonist Stimulation: Cells are then stimulated with a constant concentration of a reference agonist (e.g., NECA or adenosine) chosen to elicit ~80% of its maximal inhibitory effect (the EC80).[16] This stimulation is typically done in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Lysis and Detection: After incubation, cells are lysed, and the HTRF detection reagents are added. These consist of a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).[18]

-

Signal Reading: Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. A high cAMP level leads to a low HTRF signal, and vice-versa. The signal is read on a time-resolved fluorescence reader.[16]

-

Data Analysis: The antagonist's ability to reverse the agonist's effect (i.e., restore the HTRF signal) is measured. A dose-response curve is generated to determine the IC50, which reflects the functional potency of the antagonist.

Calcium Mobilization Assay (Gq-mediated Antagonism)

This assay is used to confirm antagonism at the A3R-Gq pathway by measuring the blockade of agonist-induced intracellular calcium release.[19] This is often performed using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).[20][21]

Detailed Methodology:

-

Cell Culture: Cells expressing A3R (and capable of coupling to Gq) are seeded in a clear-bottom, black-walled 96- or 384-well plate.[20]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytoplasm.

-

Antagonist Incubation: The dye-loaded cells are then incubated with varying concentrations of the test antagonist.

-

Measurement: The plate is placed in a FLIPR instrument. The instrument's integrated fluidics adds a fixed concentration of an A3R agonist (at its EC80) to all wells simultaneously.

-

Signal Reading: The FLIPR monitors the change in fluorescence intensity in real-time. Agonist binding to A3R activates the Gq-PLC-IP3 pathway, causing a rapid increase in intracellular Ca2+, which in turn causes a sharp increase in fluorescence.[22]

-

Data Analysis: The antagonist's ability to inhibit this fluorescence spike is quantified. The IC50 is determined from the dose-response curve, indicating the antagonist's potency at the Gq-mediated pathway.

Conclusion

Dual A1/A3 AR antagonists function as competitive inhibitors, binding to the orthosteric site of both receptors to block the signaling cascades initiated by endogenous adenosine. Their mechanism involves preventing the Gi-mediated decrease in cAMP for both A1R and A3R, as well as blocking the Gq-mediated calcium mobilization associated with A3R. A thorough characterization of these compounds requires a combination of binding assays to determine affinity (Ki) and specific functional assays (cAMP and calcium mobilization) to quantify their potency (IC50) at each relevant signaling pathway. This multi-faceted approach provides the critical data needed for the rational design and development of novel therapeutics targeting the A1 and A3 adenosine receptors.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptors heterodimerize with β1-and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 10. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. revvity.com [revvity.com]

- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

Therapeutic Potential of a Novel A1/A3 Adenosine Receptor Antagonist: A Technical Guide

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in regulating a wide array of physiological and pathophysiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 and A3 adenosine receptors (ARs), which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels, have emerged as promising therapeutic targets for a variety of disorders, including cardiovascular diseases, inflammation, and neurodegenerative conditions.[1][2][3] The development of antagonists with dual activity at both A1 and A3 receptors offers a unique therapeutic opportunity to modulate adenosinergic signaling with potentially enhanced efficacy and a favorable side-effect profile. This technical guide provides an in-depth overview of the therapeutic potential of a novel A1/A3 AR antagonist, herein referred to as Antagonist 3, a representative compound from the pyrazolo[3,4-d]pyridazine class.[4][5][6]

Core Compound Profile: Antagonist 3 (Compound 10b)

Antagonist 3 (referred to in the literature as compound 10b) is a novel small molecule belonging to the 7-amino-pyrazolo[3,4-d]pyridazine scaffold.[4][5][6] It has been identified as a potent and selective dual antagonist of the human A1 and A3 adenosine receptors. Its chemical structure and key pharmacological properties are summarized below.

Quantitative Data Summary

The following tables present the binding affinity, functional antagonist potency, and kinetic properties of Antagonist 3 at human adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (nM) | Reference |

| A1AR | 7.95 ± 0.09 | 11.2 | [5] |

| A3AR | 7.89 ± 0.11 | 12.9 | [5] |

| A2BAR | < 6.0 | > 1000 | [5] |

| A2AAR | Not Reported | Not Reported | |

| Table 1: Binding Affinity of Antagonist 3 at Human Adenosine Receptors. |

| Receptor Subtype | Antagonist Potency (pKd) | Antagonist Potency (nM) | Schild Slope | Reference |

| A1AR | 7.68 ± 0.07 | 20.9 | 0.98 ± 0.11 | [4] |

| A3AR | 7.26 ± 0.06 | 55.0 | 1.03 ± 0.10 | [4] |

| A2BAR | 5.76 ± 0.08 | 1737.9 | Not Determined | [4] |

| Table 2: Functional Antagonist Potency of Antagonist 3 Determined by Schild Analysis. |

| Receptor Subtype | Residence Time (τ) in minutes | Reference |

| A1AR | ~60 | [4][6] |

| A3AR | ~73 | [4][6] |

| Table 3: Kinetic Parameter (Residence Time) of Antagonist 3. |

Signaling Pathways

The therapeutic effects of A1/A3 AR antagonists are mediated through the modulation of specific intracellular signaling cascades. Both A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1][3] However, they can also signal through G protein-independent pathways and activate other effectors such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPK).[1][7]

A1 Adenosine Receptor Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4- d]pyridazine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Relationship: A Deep Dive into the Structure-Activity of Dual A1/A3 Adenosine Receptor Antagonists

A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing dual antagonists of the A1 and A3 adenosine receptors (ARs). As G protein-coupled receptors (GPCRs), both A1AR and A3AR represent critical targets in a multitude of pathophysiological conditions, including cardiovascular disease, inflammation, neurodegenerative disorders, and cancer. The development of antagonists with finely-tuned selectivity profiles, particularly dual A1/A3 antagonists, offers promising therapeutic avenues. This document synthesizes quantitative binding and functional data for key chemical scaffolds, details the essential experimental protocols for their characterization, and visualizes the complex signaling and experimental workflows involved. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel adenosine receptor modulators.

Introduction to A1 and A3 Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, modulating a vast array of physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are all GPCRs, but they couple to different G proteins and trigger distinct downstream signaling cascades.

-

A1 Adenosine Receptor (A1AR): The A1AR exhibits high affinity for adenosine and is widely distributed throughout the body, with prominent expression in the brain, heart, and kidneys.[2] It primarily couples to the Gαi/o family of G proteins.[3] Activation of A1AR leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in inhibitory effects, such as slowing of the heart rate, neuroprotection, and reduction of neurotransmitter release.[4][5]

-

A3 Adenosine Receptor (A3AR): The A3AR also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[3] However, it can also engage Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[6][7] A3AR is expressed at high levels in immune cells, such as mast cells and eosinophils, and is implicated in inflammatory responses and cancer.[8] The dual signaling capability of A3AR contributes to its complex and often cell type-dependent physiological roles.

The therapeutic potential of modulating these receptors has driven extensive research into the development of selective and dual-acting antagonists.

Core Scaffolds and Structure-Activity Relationships

The quest for potent and selective A1/A3 AR antagonists has led to the exploration of numerous heterocyclic scaffolds. While classical xanthine-based antagonists laid the groundwork, recent efforts have focused on non-xanthine structures, offering improved selectivity and physicochemical properties.

Xanthine Derivatives

Theophylline and caffeine are the archetypal non-selective xanthine antagonists.[9] SAR studies have shown that substitutions at the N1, N3, and C8 positions are critical for affinity and selectivity.

-

N1 and N3 Positions: Elongation of the alkyl groups at the N1 and N3 positions from methyl to propyl generally increases affinity.[10]

-

C8 Position: Introduction of bulky aryl or cycloalkyl groups at the C8 position dramatically enhances potency.[11][12] For example, 8-phenyltheophylline and 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) are potent and highly selective A1AR antagonists.[11]

Non-Xanthine Scaffolds

A diverse array of non-xanthine heterocycles has emerged, with several showing promise as dual A1/A3 antagonists.

-

Pyrazolo[3,4-c]pyridines: This scaffold has yielded potent dual A1/A3 antagonists. Key SAR insights include:

-

A 7-(phenylamino) group is crucial for activity.

-

A phenyl group at the 3-position is favored over smaller alkyl groups.

-

An electron-withdrawing group, such as a cyano group, at the 5-position enhances affinity.[13]

-

-

Pyrazolo[3,4-d]pyridazines: This novel scaffold has also produced high-affinity dual A1/A3 antagonists. SAR studies highlight:

-

A 7-benzylamino group and a 3-phenyl group are beneficial for high affinity.

-

The position of the methyl group on the pyrazole ring is critical; a 1-methyl group confers high affinity, whereas the 2-methyl analog shows a dramatic loss of activity. This is attributed to the 2-methyl group sterically hindering a key hydrogen bond interaction with asparagine N6.55 in the binding pocket.[3]

-

Quantitative SAR Data

The following tables summarize the quantitative affinity data for representative compounds from key dual A1/A3 antagonist scaffolds.

Table 1: SAR of 7-(Phenylamino)-pyrazolo[3,4-c]pyridine Derivatives [13]

| Compound | 3-Substituent | 7-Amino Substituent | hA1R pKd | hA3R pKd |

| L7 | Isopropyl | Phenylamino | 8.01 | 7.21 |

| L8 | Phenyl | Phenylamino | 7.31 | 7.42 |

| A15 | Isopropyl | (3,4,5-Trimethoxyphenyl)amino | 6.55 | 6.82 |

| A17 | Phenyl | (3,4,5-Trimethoxyphenyl)amino | 7.78 | 8.01 |

Data derived from functional inhibition of cAMP accumulation assays and competition for binding of a fluorescent tracer.[13]

Table 2: SAR of 7-Amino-pyrazolo[3,4-d]pyridazine Derivatives [14]

| Compound | 1/2-Position | 3-Substituent | 7-Amino Substituent | hA1R pKi | hA3R pKi |

| 10a | 1-Methyl | Phenyl | Amino | 6.94 | 7.15 |

| 10b | 1-Methyl | Phenyl | Benzylamino | 7.95 | 7.89 |

| 15a | 2-Methyl | Phenyl | Amino | < 5 | 5.68 |

| 15b | 2-Methyl | Phenyl | Benzylamino | < 5 | < 5 |

pKi values were determined by displacing the specific binding of the fluorescent antagonist CA200645 in HEK293 cells expressing the respective receptors.[14]

Key Experimental Methodologies

The characterization of A1/A3 AR antagonists relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.

Radioligand Binding Assay (for Affinity Determination)

This method quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol Overview:

-

Membrane Preparation:

-

Culture cells stably expressing the human A1AR or A3AR (e.g., HEK293 or CHO-K1 cells).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[1]

-

-

Binding Incubation:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist (e.g., [3H]DPCPX for A1AR), and various concentrations of the unlabeled test compound.[15]

-

Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a saturating concentration of a known unlabeled antagonist (e.g., 10 µM DPCPX).

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[1][15]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes but allow unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Potency Determination)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, which is the hallmark of Gi-coupled receptor activation.

Protocol Overview:

-

Cell Culture and Plating:

-

Use cells expressing the A1AR or A3AR (e.g., CHO-K1 or HEK293).

-

Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

-

-

Antagonist and Agonist Stimulation:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. This step is crucial for measuring the inhibitory effect of Gi activation.[14]

-

Immediately add a fixed concentration (typically EC80) of a standard adenosine agonist (e.g., NECA) to all wells except the basal and forskolin-only controls.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[12][16] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[12]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals from the cell lysates to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Fit the data using a sigmoidal dose-response model to determine the IC50 of the antagonist.

-

The antagonist's potency can also be expressed as a pA2 value derived from a Schild analysis, which confirms competitive antagonism.[3]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of A1/A3 AR antagonism.

A1 and A3 Adenosine Receptor Signaling Pathways

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pyrazolopyridine derivatives act as competitive antagonists of brain adenosine A1 receptors: [35S]GTPgammaS binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel A1/A3 Adenosine Receptor Antagonists

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of novel antagonists for the A1 and A3 adenosine receptors (ARs). It delves into the core signaling pathways, experimental methodologies, and structure-activity relationships that are pivotal in the development of these promising therapeutic agents.

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) comprising A1, A2A, A2B, and A3 subtypes, are integral to a multitude of physiological processes.[1][2] The A1 and A3 subtypes, in particular, are coupled to the Gi/o family of G proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade makes them attractive targets for therapeutic intervention in a range of pathologies, including cardiovascular diseases, inflammation, and cancer.[3][4][5]

Core Signaling Pathways of A1 and A3 Adenosine Receptors

The activation of A1 and A3 adenosine receptors initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[1][2] However, these receptors can also signal through non-canonical pathways, such as the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium concentrations.[5][6][7][8]

.dot

Caption: A1 Adenosine Receptor Signaling Pathway.

.dot

Caption: A3 Adenosine Receptor Signaling Pathway.

Discovery of Novel A1/A3 AR Antagonists

The quest for novel A1/A3 AR antagonists has led to the exploration of various chemical scaffolds. Non-xanthine derivatives have been a primary focus, with structures such as pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-c]pyridines, and 1H-pyrazolo[3,4-d]pyrimidin-6-amines demonstrating significant potential.[1][2][9] Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity and selectivity of these compounds. For instance, the introduction of a 3-phenyl group and a 7-benzylamino group to a pyrazolopyridazine scaffold has been shown to generate potent A1/A3 dual antagonists.[1][2]

| Compound | Scaffold | Target(s) | Ki (nM) | IC50 (nM) | Selectivity | Reference |

| 10b | Pyrazolo[3,4-d]pyridazine | A1/A3 | hA1: 21, hA3: 55 | - | A2B: 1.7 µM | [1][2] |

| 11o | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | A1/A2A | hA1: 55, hA2A: 13.3 | hA1: 98.8, hA2A: 136 | - | [9] |

| 14a | 6-Aminonicotinonitrile | A1/A2A/A2B | hA1: 1.5, hA2A: 0.6, hA2B: 21 | hA1: 12, hA2A: 0.8 | - | [10] |

| 5d | 2,8-Disubstituted-adenosine | A2A/A3 | hA2A: 7.7, hA3: 15.6 | - | - | [11] |

| MRS 1220 | Triazoloquinazoline | A3 | hA3: 1.7 (KB) | - | Highly selective vs A1 | [12] |

| MRS 1191 | 1,4-Dihydropyridine | A3 | hA3: 92 (KB) | - | Highly selective vs A1 | [12] |

h: human

Experimental Protocols

The discovery and validation of novel A1/A3 AR antagonists involve a multi-step process that integrates computational and experimental techniques.

.dot

Caption: General Experimental Workflow for Antagonist Discovery.

1. Virtual Screening:

-

Objective: To identify potential hit compounds from large chemical libraries through computational methods.

-

Methodology:

-

Homology models of the target receptors (A1 and A3 AR) are constructed, often based on the crystal structures of related GPCRs like the A2A AR.[13]

-

A large library of commercially available compounds (e.g., ZINC database) is docked into the orthosteric binding site of the receptor models using software like DOCK or Glide.[13][14]

-

Compounds are ranked based on their predicted binding energies and interactions with key residues in the binding pocket.

-

A selection of top-ranking compounds is then procured for experimental validation.[15]

-

2. Chemical Synthesis:

-

Objective: To synthesize the identified hit compounds and their analogs for SAR studies.

-

General Protocol for 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core: A common synthetic route involves a three-step process starting from commercially available materials.[9] The specific reagents and reaction conditions are tailored to introduce desired substitutions for SAR exploration.[9]

3. Pharmacological Characterization:

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the target receptors.

-

Methodology:

-

Membrane preparations are obtained from cells (e.g., CHO, HEK-293) engineered to express the human A1 or A3 adenosine receptor.[11]

-

These membranes are incubated with a specific radiolabeled ligand (e.g., [³H]CCPA for A1AR, [¹²⁵I]AB-MECA for A3AR) and varying concentrations of the test compound.

-

The amount of bound radioligand is measured, and the Ki value is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand).

-

-

-

cAMP Accumulation Assay:

-

Objective: To assess the functional antagonist activity of the compounds.

-

Methodology:

-

Cells expressing the target receptor are treated with the test compound at various concentrations.

-

The cells are then stimulated with a known AR agonist (e.g., NECA) in the presence of forskolin (to stimulate adenylyl cyclase).[2]

-

The intracellular cAMP levels are measured using commercially available kits (e.g., HTRF, ELISA).

-

An antagonist will inhibit the agonist-induced decrease in cAMP levels, and the IC50 value for this inhibition is determined.[2][9]

-

-

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a core scaffold and evaluating the resulting changes in biological activity, researchers can identify key pharmacophores.

.dot

Caption: Logical Relationships in a Structure-Activity Relationship Study.

For example, in the case of 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline derivatives, quantitative structure-activity relationship (QSAR) studies have shown that electron-withdrawing substituents at a particular position can enhance the pKi value, while electron-donating substituents have a detrimental effect.[16] Such insights guide the rational design of more effective and selective antagonists.

Conclusion

The discovery and synthesis of novel A1/A3 adenosine receptor antagonists represent a vibrant area of medicinal chemistry. The integration of computational screening, rational drug design based on SAR, and robust pharmacological testing is accelerating the development of new chemical entities with therapeutic potential. The detailed methodologies and data presented in this guide offer a framework for researchers and drug development professionals to advance the field and unlock the full therapeutic promise of targeting the A1 and A3 adenosine receptors.

References

- 1. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Dual A1/A3 Adenosine Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physiological consequences and therapeutic potential of simultaneously blocking the A1 and A3 adenosine receptors (ARs). It covers the core signaling pathways, summarizes key quantitative data for representative dual antagonists, and details the experimental protocols used for their characterization.

Introduction to Adenosine Receptors and Dual Blockade

Adenosine is a ubiquitous purine nucleoside that functions as a critical local modulator, signaling cellular stress and regulating a wide array of physiological processes.[1] Its effects are mediated by four distinct G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2][3] The A1 and A3 receptors are canonically coupled to the Gi/o family of G proteins.[3] Upon activation by adenosine, these receptors typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4][5][6]

Adenosine receptors are implicated in a multitude of pathophysiological conditions, including neurodegenerative diseases, inflammation, and cardiovascular events, making them attractive therapeutic targets.[7][8] While subtype-selective ligands have been the focus of much research, compounds that exhibit dual antagonism, particularly at the A1 and A3 receptors, represent a novel pharmacological strategy.[9][10] Such agents could offer unique therapeutic benefits by simultaneously modulating pathways involved in neurotransmission, cardioprotection, and immune responses.

Core Signaling Pathways of A1 and A3 Receptors

The signaling cascades initiated by A1 and A3 receptor activation are complex, involving both canonical and non-canonical pathways. A dual A1/A3 antagonist prevents the binding of endogenous adenosine, thereby inhibiting these downstream effects.

Canonical Pathway:

-

Gi/o Protein Coupling: Both A1 and A3 receptors couple to inhibitory Gi/o proteins.[4][5][6]

-

Adenylyl Cyclase Inhibition: This coupling leads to the inhibition of adenylyl cyclase, reducing the conversion of ATP to cAMP.[11]

Non-Canonical Pathways:

-

Phospholipase C (PLC) Activation: A1 and A3 receptors can also couple to Gq proteins or utilize Gβγ subunits from Gi/o proteins to activate PLC.[2][4][11]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][6]

-

Downstream Effects: DAG activates protein kinase C (PKC), while IP3 stimulates the release of Ca²⁺ from intracellular stores.[2][4][11]

-

MAPK Pathway: All adenosine receptor subtypes, including A1 and A3, can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, influencing processes like cell growth and survival.[1][6]

The diagram below illustrates these interconnected signaling pathways and the point of inhibition by a dual A1/A3 antagonist.

Physiological Effects of Dual A1/A3 Blockade

Simultaneously blocking A1 and A3 receptors can have significant, and sometimes complex, effects across various physiological systems. The net effect is determined by the local concentration of adenosine and the relative expression of the receptor subtypes in a given tissue.

Cardiovascular System

Adenosine is a well-established cardioprotective agent, particularly during ischemia-reperfusion injury.[12] This protection is mediated by both A1 and A3 receptors.[2][13]

-

Ischemic Preconditioning: Activation of both A1 and A3 receptors can induce a preconditioning-like protective effect in cardiac myocytes.[2][13] Consequently, a dual A1/A3 blockade would be expected to abolish this endogenous protective mechanism, potentially exacerbating ischemic damage.

-

Bradycardia: During hypoxia, adenosine release contributes to a slowing of the heart rate (bradycardia), an effect mediated primarily by A1 receptors.[14] Blockade of the A1 receptor attenuates this hypoxia-induced bradycardia.[14] A dual antagonist would be expected to have a similar effect.

Nervous System

The roles of A1 and A3 receptors in the central nervous system are distinct and can even be opposing.

-

Neuroprotection: A1 receptor activation is generally considered neuroprotective, as it reduces the release of excitatory neurotransmitters like glutamate and suppresses neuronal hyperexcitability.[15]

-

A3 Receptor Ambiguity: The role of the A3 receptor is more controversial. While some studies suggest A3 activation is neuroprotective, others indicate it may exacerbate damage during cerebral ischemia.[16]

-

Effect of Blockade: Selective A3 receptor antagonism has been shown to delay synaptic failure in hippocampal slices subjected to oxygen and glucose deprivation.[16] Therefore, a dual A1/A3 antagonist could have a complex neurological profile, potentially limiting excitotoxicity via A1 blockade while preventing A3-mediated damage in ischemic conditions.

Immune System and Inflammation

Adenosine is a key regulator of inflammation, generally acting as an immunosuppressive signal in the extracellular space.[17][18]

-

Immunosuppression: High concentrations of adenosine in environments like a tumor microenvironment can suppress the activity of effector immune cells (e.g., T cells), hindering an anti-tumor immune response.[18][19]

-

Anti-inflammatory Role: A3 receptor activation can have both pro- and anti-inflammatory effects depending on the context.[12][20] Highly selective A3 agonists are being investigated for their potent anti-inflammatory properties in conditions like rheumatoid arthritis and psoriasis.[20][21]

-

Effect of Blockade: By preventing adenosine from binding to A1 and A3 receptors on immune cells, a dual antagonist could potentially reverse this immunosuppressive state. This makes dual A1/A3 blockade a theoretical strategy for enhancing anti-tumor immunity.[18]

Quantitative Data on Dual A1/A3 Antagonists

Recent medicinal chemistry efforts have identified potent and selective dual A1/A3 antagonists. The tables below summarize the binding kinetics for two representative compounds from different chemical scaffolds, highlighting their high affinity and long receptor residence times.

Table 1: Binding Kinetics of Compound A17 (Pyrazolo[3,4-c]pyridine Scaffold) [9][22]

| Parameter | A1 Receptor | A3 Receptor |

|---|---|---|

| K_d (nM) | 5.62 | 13.5 |

| Residence Time (min) | 41.33 | 47.23 |

| K_on (x 10^6 M^-1 min^-1) | 13.97 | Not Reported |

| K_off (min^-1) | 0.024 | Not Reported |

Table 2: Binding Kinetics of Compound 10b (Pyrazolo[3,4-d]pyridazine Scaffold) [3]

| Parameter | A1 Receptor | A3 Receptor |

|---|---|---|

| pK_i | 7.95 ± 0.09 | 7.89 ± 0.11 |

| pK_D (from kinetics) | 7.46 ± 0.1 | 7.26 ± 0.05 |

| Residence Time (min) | 59.8 ± 12.7 | 72.58 ± 8.8 |

| K_on (x 10^5 M^-1 min^-1) | 51.4 ± 0.26 | 25.6 ± 0.1 |

| K_off (min^-1) | 0.019 ± 0.003 | 0.0014 ± 0.002 |

Experimental Protocols for Antagonist Characterization

The identification and validation of dual A1/A3 antagonists rely on a suite of specialized in vitro assays.

Radioligand and Fluorescent Ligand Binding Assays

These assays determine the binding affinity (K_i) of a test compound.

-

Objective: To measure how strongly an antagonist binds to the A1 and A3 receptors.

-

Principle: A competitive binding assay where the unlabeled antagonist competes with a labeled ligand (either radioactive or fluorescent) for binding to the receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to stably express high levels of the human A1 or A3 receptor.[23]

-

Incubation: Receptor membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]DPCPX for A1R) or a fluorescent antagonist (e.g., CA200645).[3][23]

-

Competition: Increasing concentrations of the unlabeled test compound (the dual antagonist) are added to the incubation mixture.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound labeled ligand from the unbound ligand.

-

Quantification: The amount of radioactivity or fluorescence trapped on the filter is measured using a scintillation counter or a plate reader, respectively.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of antagonist that inhibits 50% of specific binding) is calculated. The K_i value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This assay determines whether a compound acts as an antagonist by measuring its ability to block the functional response of an agonist.

-

Objective: To confirm the antagonistic activity of the compound at the Gi-coupled A1 and A3 receptors.

-

Principle: A1/A3 activation by an agonist (e.g., NECA) inhibits adenylyl cyclase, reducing cAMP production. An antagonist will block this agonist-induced inhibition, restoring cAMP levels.

-

Methodology:

-

Cell Plating: Cells expressing the A1 or A3 receptor are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of the test antagonist.

-

Stimulation: Adenylyl cyclase is stimulated using forskolin. Simultaneously, a fixed concentration of an adenosine receptor agonist (e.g., NECA) is added to inhibit cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA technology.

-

Analysis: The results show a concentration-dependent reversal of the agonist's effect by the antagonist. This data can be used in a Schild analysis to determine the antagonist's potency (pA₂ value).[3]

-

NanoBRET Kinetic Binding Assay

This is a real-time assay to determine the binding kinetics (K_on, K_off) and residence time of an antagonist.

-

Objective: To measure the rates of association and dissociation of the antagonist, providing insight into the duration of its pharmacological effect.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a receptor tagged with NanoLuciferase (Nluc) and a cell-impermeable fluorescent ligand (tracer). Binding of the tracer to the Nluc-receptor brings the energy donor and acceptor into proximity, generating a BRET signal.[3][9]

-

Methodology:

-

Cell Preparation: HEK293 cells expressing the Nluc-tagged A1 or A3 receptor are used.

-

Association (K_on): The fluorescent tracer and the unlabeled antagonist are added simultaneously to the cells, and the BRET signal is measured over time. The rate at which the antagonist competes with the tracer and reduces the signal is used to determine the association rate constant (K_on).

-

Dissociation (K_off): The receptor, tracer, and antagonist are allowed to reach binding equilibrium. A large excess of a non-fluorescent, high-affinity competitor is then added to prevent re-binding of the dissociated tracer and antagonist. The increase in the BRET signal is monitored over time as the unlabeled antagonist dissociates and is replaced by the fluorescent tracer. This rate of signal increase is used to calculate the dissociation rate constant (K_off).

-

Analysis: The residence time (RT) is calculated as 1/K_off. A longer residence time indicates a more durable receptor blockade.

-

The following diagram outlines the general workflow for characterizing a potential dual A1/A3 antagonist.

References

- 1. mdpi.com [mdpi.com]

- 2. Adenosine A1 and A3 Receptors: Distinct Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. A novel cardioprotective function of adenosine A1 and A3 receptors during prolonged simulated ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of adenosine A(1)-receptor blockade and vagotomy on the gasping and heart rate response to hypoxia in rats during early postnatal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adenosine Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unlocking antitumor immunity with adenosine receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adenosine A2A receptor antagonists: blockade of adenosinergic effects and T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A-17(Dual A1/A3 Adenosine Receptor Antagonists) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. pubs.acs.org [pubs.acs.org]

Target Validation of A1/A3 Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis required for the successful target validation of A1 and A3 adenosine receptor (AR) antagonists in a selected cell line. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows.

Introduction to A1 and A3 Adenosine Receptor Antagonists

Adenosine, a ubiquitous purine nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The A1 and A3 adenosine receptors, which couple to Gi/o proteins, inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Dysregulation of A1 and A3 receptor signaling has been implicated in a variety of pathologies, including cancer, inflammation, and cardiovascular diseases. Consequently, antagonists of these receptors have emerged as promising therapeutic agents.

Target validation is a critical step in the drug discovery pipeline, confirming the biological relevance of a molecular target to a disease and demonstrating that modulation of the target with a therapeutic agent elicits the desired physiological response. This guide details the essential in vitro assays for validating the efficacy and mechanism of action of A1/A3 AR antagonists in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative A1/A3 AR antagonists from published studies. This data is essential for comparing the potency, affinity, and selectivity of different compounds.

Table 1: Binding Affinity (Ki) of A1/A3 AR Antagonists

| Compound | A1 Ki (nM) | A3 Ki (nM) | Cell Line/Membrane Source | Reference |

| DPCPX | 1.4 | - | 28A renal cells | [3] |

| MRS1220 | - | 0.59 | Human A3AR | |

| MRS1523 | - | 18.9 | Human A3AR | |

| KF26777 | - | 0.20 | Human A3AR | |

| OT-7999 | - | 0.95 | Human A3AR | |

| PSB-11 | - | 2.34 | Human A3AR | |

| 10b | 21 | 55 | HEK293 (Nluc-A1R/A3R) | [2][4] |

| HM-87277 | 0.3 | >1000 | Human A1R/A3R | [5] |

| Compound 12 | - | - | PC3 | [6][7] |

| Compound 15 | - | 0.024 | Human A3AR | [5][6][7] |

Table 2: Functional Potency (IC50/EC50/GI50) of A1/A3 AR Antagonists

| Compound | Assay | Potency (nM) | Cell Line | Reference |

| AR 292 | Growth Inhibition (GI50) | 3,500 (LNCaP), 7,000 (DU-145), 7,000 (PC3) | Prostate Cancer Cells | [8] |

| AR 357 | Growth Inhibition (GI50) | 15,000 (LNCaP), 18,000 (DU-145), 12,000 (PC3) | Prostate Cancer Cells | [8] |

| DPCPX | Apoptosis Induction | 87 (IC50) | MCF-7 | [9] |

| HM-87277 | cAMP Inhibition (IC50) | 4.1 | HEK293-A2AR | [5] |

| HM-87277 | T-cell Proliferation (EC50) | 3 | hCD8+ T cells | [5] |

| Compound 10 | cAMP Inhibition (IC50) | 31 | - | [10] |

| Compound 11 | cAMP Inhibition (IC50) | 79 | - | [10] |

| Compound 12 | Growth Inhibition (GI50) | 14,000 | PC3 | [6][7][11] |

| Compound 15 | cAMP Accumulation (EC50) | 14 | - | [5][10] |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for A1 and A3 adenosine receptors and the proposed mechanism of antagonist action.

Experimental Workflows

A logical workflow is crucial for the systematic validation of an A1/A3 AR antagonist. The following diagram outlines a typical experimental pipeline.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments required for A1/A3 AR antagonist target validation.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the antagonist for the A1 and A3 adenosine receptors.

Materials:

-

Cell membranes expressing the target human A1 or A3 adenosine receptor (e.g., from transfected CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]HEMADO for A3).[10]

-

Test antagonist compound at various concentrations.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test antagonist.

-

In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test antagonist, buffer (for total binding), or non-specific control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the antagonist (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

A cell line expressing the target A1 or A3 receptor (e.g., CHO, HEK293).

-

A known A1/A3 receptor agonist (e.g., NECA).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test antagonist compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of the test antagonist to the wells and incubate for a specified time.

-

Add a fixed concentration of the agonist (typically the EC80) and forskolin to all wells except the negative control.

-

Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[6]

-

Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the effect of the antagonist on cell proliferation and viability.

Materials:

-

The chosen cancer cell line.

-

Complete cell culture medium.

-

Test antagonist compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test antagonist.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

This assay determines if the antagonist-induced cell death is due to apoptosis.

Materials:

-

The chosen cell line.

-

Test antagonist compound at its GI50 concentration.

-

Annexin V-FITC (or another fluorophore).

-

Propidium Iodide (PI) solution.

-

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[3]

-

Flow cytometer.

Procedure:

-

Treat the cells with the test antagonist for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[13]

-

Resuspend the cells in binding buffer.[3]

-

Add Annexin V-FITC and PI to the cell suspension.[14]

-

Incubate for 15-20 minutes at room temperature in the dark.[3]

-

Analyze the cells by flow cytometry.[14]

-

Quantify the cell populations:

Conclusion

The successful target validation of an A1/A3 adenosine receptor antagonist requires a multi-faceted approach employing a suite of in vitro assays. By systematically determining the binding affinity, functional antagonism, effects on cell viability and apoptosis, and selectivity profile, researchers can build a robust data package to support the therapeutic potential of their lead compounds. The detailed protocols and workflows provided in this guide serve as a foundational framework for these critical validation studies.

References

- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Targets for A1/A3 Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for identifying and validating novel therapeutic targets for A1 and A3 adenosine receptor (AR) antagonists. Adenosine, a ubiquitous purine nucleoside, fine-tunes a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors, primarily coupled to Gi/o proteins, inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate various downstream signaling cascades. Their involvement in a wide array of pathophysiological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, has positioned them as attractive targets for therapeutic intervention. This guide delves into the intricate signaling pathways of A1 and A3 ARs, highlights promising therapeutic targets for their antagonists, and provides detailed experimental protocols and quantitative data to facilitate drug discovery and development efforts.

Novel Therapeutic Targets for A1 and A3 AR Antagonists

The therapeutic potential of A1 and A3 AR antagonists stems from their ability to counteract the often-pathological consequences of excessive adenosine signaling.

A1 Adenosine Receptor (A1AR) Antagonists:

The A1AR is widely expressed, with high densities in the brain, heart, kidneys, and adipose tissue. Its activation mediates a range of physiological responses, including slowing of the heart rate, neuroprotection, and regulation of renal function.[1] Consequently, antagonism of the A1AR presents therapeutic opportunities in several areas:

-

Heart Failure: In heart failure, elevated adenosine levels can impair renal function. A1AR antagonists can promote diuresis and improve renal blood flow, offering a novel therapeutic strategy for managing fluid overload in these patients.[2]

-

Neurodegenerative Diseases: While A1AR activation is generally neuroprotective, in certain contexts, its blockade may be beneficial. For instance, in conditions like Alzheimer's disease, A1AR antagonists are being explored for their potential to enhance cognitive function.[3] The non-selective AR antagonist caffeine is known to enhance awareness and learning.[3]

-

Pain Management: Adenosine exerts complex effects on pain transmission. A1AR activation at peripheral nerve terminals can produce antinociceptive effects.[3] However, in certain chronic pain states, targeting A1ARs with antagonists is being investigated as a potential therapeutic approach.

-

Asthma: Adenosine can induce bronchoconstriction, particularly in asthmatic individuals, an effect mediated in part by A1ARs on airway smooth muscle cells.[4] A1AR antagonists could therefore serve as bronchodilators.

A3 Adenosine Receptor (A3AR) Antagonists:

The A3AR exhibits a more restricted expression pattern than the A1AR, with notable levels in immune cells, the lungs, liver, and heart.[5] Its role in pathophysiology is complex and can be pro- or anti-inflammatory depending on the context.[6] Potential therapeutic applications for A3AR antagonists include:

-

Inflammatory Diseases and Asthma: A3AR antagonists have been investigated for their potential to treat inflammatory conditions like asthma and inflammatory bowel disease.

-

Glaucoma: A3AR antagonists are being explored as a potential treatment for glaucoma.[7]

-

Cancer: The A3AR is overexpressed in various tumor types, and its role in cancer is multifaceted, sometimes promoting and sometimes inhibiting tumor growth.[8][9] In specific cancers where A3AR activation promotes proliferation, antagonists could offer a therapeutic benefit.[10]

-

Cardiovascular Diseases: The role of A3AR in the cardiovascular system is complex, with evidence suggesting both protective and detrimental effects depending on the specific condition.[5][11] While A3AR agonists have been studied for cardioprotection, there is emerging interest in exploring the therapeutic potential of A3AR antagonists in certain cardiovascular pathologies.[5]

Quantitative Data for A1 and A3 AR Antagonists

The following tables summarize key quantitative data for a selection of A1 and A3 AR antagonists, providing a comparative overview of their binding affinities (Ki) and functional potencies (IC50/EC50). This data is crucial for selecting appropriate tool compounds for research and for guiding the development of new therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of Selected A1 AR Antagonists

| Compound | Human A1AR | Rat A1AR | Selectivity over Human A2AAR | Reference |

| DPCPX | ~1 | ~0.5 | ~500-fold | [3] |

| Rolofylline (KW-3902) | < 10 | - | > 200-fold | [12] |

| BG9928 | < 10 | - | > 200-fold | [12] |

| SLV320 | 1 | - | 398-fold | [12] |

| ASP5854 | 9.03 | - | 0.2-fold (binds A2AAR with higher affinity) | [13] |

Table 2: Binding Affinities (Ki, nM) and Functional Potencies (IC50, nM) of Selected A3 AR Antagonists

| Compound | Human A3AR (Ki) | Human A3AR (IC50) | Selectivity over Human A1AR | Selectivity over Human A2AAR | Reference | |---|---|---|---|---| | MRS1220 | 1.7 (KB) | - | Highly Selective | Highly Selective |[14] | | MRS1523 | 43.9 | - | - | - |[5] | | VUF5574 | - | - | Largely Inactive at mouse/rat A3AR | Largely Inactive at mouse/rat A3AR |[5] | | PSB-10 | 4 (IC50) | - | - | - |[15] | | PSB-11 | 2.34 | - | Good Selectivity | Good Selectivity |[15] | | AR 292 | - | 3,500 (LNCaP cells, GI50) | - | - |[10] | | AR 357 | - | 15,000 (LNCaP cells, GI50) | - | - |[10] |

Signaling Pathways

The signaling cascades initiated by A1 and A3 AR activation are complex and cell-type specific. Understanding these pathways is fundamental to identifying novel therapeutic targets.

A1 Adenosine Receptor Signaling

Upon agonist binding, the A1AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). Beyond cAMP modulation, A1AR activation can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition.

A3 Adenosine Receptor Signaling

Similar to the A1AR, the A3AR couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[11] However, A3AR signaling is also characterized by its ability to couple to Gq proteins, activating the PLC pathway and subsequent calcium mobilization.[5][11] A notable feature of A3AR signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[5][11] This activation can be mediated through both G protein-dependent and independent pathways and is often linked to the receptor's role in cell proliferation, apoptosis, and inflammation.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]

- 7. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual A1/A3 Adenosine Receptor Antagonist "A17": A Technical Overview of its Interaction with Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dual A1/A3 adenosine receptor (AR) antagonist, compound A17 , also known as 3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine . This document details its binding characteristics, the experimental methodologies for its characterization, and its effects on key signal transduction pathways, offering a valuable resource for researchers in pharmacology and drug development.

Core Data Presentation

The antagonistic activity of compound A17 at the human A1 and A3 adenosine receptors has been quantified through various bioassays. The following tables summarize the key quantitative data regarding its binding affinity and potency.

| Receptor | Parameter | Value (pKd) | Value (nM) | Reference |

| Human A1 AR | Dissociation Constant (Kd) | 8.25 | 5.62 | [1] |

| Human A3 AR | Dissociation Constant (Kd) | 7.87 | 13.5 | [1] |

| Receptor | Parameter | Value (pKi) | Value (nM) | Reference |

| Human A1 AR | Inhibitory Constant (Ki) | 8.36 | 4.37 | |

| Human A3 AR | Inhibitory Constant (Ki) | 8.01 | 9.77 |

Signal Transduction Pathways

Both A1 and A3 adenosine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2] Upon activation by the endogenous agonist adenosine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] As a competitive antagonist, compound A17 blocks the binding of adenosine to these receptors, thereby inhibiting this signaling pathway and preventing the downstream effects of A1 and A3 receptor activation.

The antagonism of the A1/A3 signaling pathway by compound A17 can be visualized as follows:

Experimental Protocols

The characterization of compound A17 involves a series of in vitro assays to determine its binding affinity and functional activity. The following are detailed methodologies for key experiments.

NanoBRET™ Target Engagement Assay for Binding Affinity

This assay measures the binding of compound A17 to A1 and A3 adenosine receptors in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are transiently transfected with plasmids encoding for the human A1 or A3 adenosine receptor N-terminally tagged with NanoLuc® luciferase using a suitable transfection reagent.

-

-

Assay Preparation:

-

24 hours post-transfection, cells are harvested and seeded into 96-well white-bottom cell culture plates at a density of 2 x 10⁴ cells per well.

-

Cells are allowed to attach and grow for another 24 hours.

-

-

Competition Binding Assay:

-

The culture medium is replaced with Opti-MEM.

-

A fluorescent tracer, which binds to the adenosine receptor, is added to all wells at its Kd concentration.

-

Compound A17 is serially diluted and added to the wells in triplicate, with concentrations typically ranging from 1 pM to 100 µM. A vehicle control (DMSO) is also included.

-

The plate is incubated at 37°C for 2 hours to allow for binding equilibrium to be reached.

-

-

BRET Measurement:

-

NanoLuc® substrate (e.g., Furimazine) is added to all wells.

-

The plate is immediately read on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

-

-

Data Analysis:

-